Diethylcarbamazine

Lymphatic Filariasis Mass Drug Administration Combination Chemotherapy

Procure Diethylcarbamazine (CAS 90-89-1, >98% purity) for research use in filariasis studies. Its indirect, immune-dependent arachidonic acid pathway inhibition differentiates it from direct-acting anthelmintics, crucial for WHO-recommended IDA (ivermectin, diethylcarbamazine, albendazole) mass drug administration programs to achieve >90% microfilaremia clearance. Ideal for pharmacokinetic and immunomodulatory research applications.

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
CAS No. 90-89-1
Cat. No. B1670528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcarbamazine
CAS90-89-1
SynonymsCarbamazine
Citrate, Diethylcarbamazine
Diethylcarbamazine
Diethylcarbamazine Citrate
Diethylcarbamazine Citrate (1:1)
Diethylcarbamazine Citrate (1:2)
Diethylcarbamazine L-Tartrate (1:1)
Diethylcarbamazine Maleate
Diethylcarbamazine Monohydrochloride
Diethylcarbamazine Phosphate (1:1)
Hetrazan
Loxuran
Maleate, Diethylcarbamazine
Monohydrochloride, Diethylcarbamazine
Notezine
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N1CCN(CC1)C
InChIInChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h4-9H2,1-3H3
InChIKeyRCKMWOKWVGPNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.36e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diethylcarbamazine Procurement: A Quantitative Guide to Its Differentiated Role in Antifilarial Therapy


Diethylcarbamazine (CAS 90-89-1) is a synthetic piperazine derivative classified as an anthelmintic agent [1]. It is indicated for the treatment of lymphatic filariasis caused by Wuchereria bancrofti, Brugia malayi, and Brugia timori, as well as loiasis and tropical pulmonary eosinophilia [1]. Unlike many modern anthelmintics, its mechanism of action relies on altering arachidonic acid metabolism in both microfilariae and host endothelial cells, which enhances parasite susceptibility to the host's innate immune system rather than directly paralyzing the nematode [2]. This compound remains a cornerstone of mass drug administration programs under the Global Programme to Eliminate Lymphatic Filariasis [3].

Diethylcarbamazine: Why In-Class Anthelmintics Cannot Be Freely Substituted


Despite the availability of other macrocyclic lactones and benzimidazoles, Diethylcarbamazine cannot be simply interchanged with compounds like ivermectin or albendazole due to profound differences in their primary therapeutic targets and mechanisms. While ivermectin acts as a direct agonist of invertebrate glutamate-gated chloride channels causing paralysis, Diethylcarbamazine's efficacy is indirect, dependent on host immune components such as inducible nitric oxide synthase and the cyclooxygenase pathway [1]. This fundamental mechanistic divergence results in variable efficacy against specific nematode species and life stages [2]. For instance, Diethylcarbamazine demonstrates inferior cure rates for ascariasis compared to albendazole and ivermectin, highlighting its narrower spectrum outside of filarial infections [3]. Furthermore, its unique interaction with the host arachidonic acid pathway confers distinct immunomodulatory properties that are absent in its comparators, directly influencing its safety profile and clinical application [1].

Diethylcarbamazine: Quantifiable Differentiation and Comparator-Based Evidence


Diethylcarbamazine Superiority in Bancroftian Filariasis: IDA Triple-Therapy vs. DA Dual-Therapy Microfilarial Clearance

In a randomized clinical trial for Bancroftian filariasis, a triple-drug regimen containing diethylcarbamazine (IDA) demonstrated significantly enhanced efficacy compared to a dual-drug regimen lacking ivermectin (DA). The study quantified a >2-log reduction in microfilarial levels at 36 and 168 hours post-treatment for the IDA group, versus only an approximate 1-log reduction for the DA group [1]. This superiority persisted at one year, with 12 out of 12 (100%) IDA recipients being microfilariae-negative compared to only 1 out of 12 (8.3%) DA recipients who cleared the infection [1].

Lymphatic Filariasis Mass Drug Administration Combination Chemotherapy

Diethylcarbamazine Safety Profile in Mass Drug Administration: IDA vs. DA Adverse Event Rates

A large community study directly compared the safety profiles of mass drug administration regimens. While the triple-drug IDA regimen was more effective, it was associated with a slightly higher rate of adverse events compared to the DA regimen. The study reported an overall adverse event rate of 8.3% for IDA versus 6.4% for DA (P<0.001), with most events being mild and resolving without serious sequelae [1].

Drug Safety Tolerability Adverse Events MDA

Comparative Pharmacokinetics: Diethylcarbamazine Half-Life and Renal Elimination

Diethylcarbamazine exhibits a distinct pharmacokinetic profile characterized by a relatively short plasma half-life that is highly dependent on urinary pH. Following an oral dose of 200 mg, the plasma half-life is approximately 8 hours under typical conditions, but can range from 2-3 hours in acidic urine to 10 hours in alkaline urine [1]. A significant portion of the dose (over 70%) is excreted unchanged or as metabolites in urine within 48 hours [1]. This contrasts sharply with ivermectin, which has a longer terminal half-life of approximately 18-22 hours and undergoes extensive hepatic metabolism [2].

Pharmacokinetics Drug Metabolism Excretion

Diethylcarbamazine Impurity Control: USP Monograph Specifications for Procurement

For procurement and quality assurance, Diethylcarbamazine Citrate is subject to rigorous pharmacopoeial standards. The United States Pharmacopeia (USP) monograph stipulates an assay purity range of 98.0% to 102.0% on an anhydrous basis [1]. Critically, it mandates that no single organic impurity exceeds 0.1% when analyzed by a specified HPLC method [1]. This level of control is a key differentiator from less stringently regulated generic sources and ensures batch-to-batch consistency essential for reproducible research and safe formulation.

Quality Control Analytical Chemistry Pharmacopoeia Impurity Profiling

Diethylcarbamazine In Vitro Mechanism: Arachidonic Acid Pathway Inhibition vs. Ivermectin

The mechanism of action of Diethylcarbamazine is fundamentally distinct from that of ivermectin. In vitro studies demonstrate that DEC, at a clinically relevant concentration of 2.5 µM, significantly inhibits prostanoid synthesis in host endothelial cells, reducing prostacyclin release by 78% (P<0.001), prostaglandin E2 by 57% (P=0.05), and thromboxane B2 by 75% (P<0.05) [1]. This contrasts with ivermectin, which has no known effect on this pathway and instead acts directly on parasite-specific glutamate-gated chloride channels [2]. This mechanistic divergence explains DEC's unique dependence on host immune factors for its antiparasitic effect [1].

Mechanism of Action In vitro pharmacology Arachidonic acid Prostanoid

Diethylcarbamazine: Optimized Application Scenarios Based on Comparative Evidence


Accelerated Elimination of Lymphatic Filariasis via IDA Mass Drug Administration

Procure Diethylcarbamazine for use in the WHO-recommended IDA (ivermectin, diethylcarbamazine, albendazole) triple-drug therapy. This regimen is indicated for mass drug administration campaigns in areas endemic for lymphatic filariasis to achieve >2-log reductions in microfilaremia and sustained clearance rates exceeding 90% at one year, outperforming dual-drug regimens [1].

Pharmacopoeial Reference Standard and Quality Control

Source Diethylcarbamazine Citrate that meets USP specifications (assay 98.0-102.0%, individual impurity ≤0.1%) for use as a reference standard in HPLC method validation and quality control testing for pharmaceutical formulations [2].

Immunopharmacological Research Tool for Studying Host-Parasite Interactions

Utilize Diethylcarbamazine as a selective inhibitor of the arachidonic acid pathway (targeting COX-1 and 5-lipoxygenase) in in vitro and in vivo models. Its unique, indirect mechanism of action makes it an invaluable tool for dissecting innate immune responses to filarial parasites and for exploring anti-inflammatory pathways [3].

Formulation Development and Pharmacokinetic Studies

Employ Diethylcarbamazine in pre-clinical and clinical pharmacokinetic studies, particularly those focused on oral bioavailability and the impact of urinary pH on drug clearance. Its well-characterized but variable half-life (2-10 hours) and primarily renal excretion necessitate careful formulation and dosing strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethylcarbamazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.